2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 5793-19-1
VCID: VC11023120
InChI: InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H
SMILES: C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br
Molecular Formula: C14H7BrClNO2
Molecular Weight: 336.57 g/mol

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one

CAS No.: 5793-19-1

Cat. No.: VC11023120

Molecular Formula: C14H7BrClNO2

Molecular Weight: 336.57 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one - 5793-19-1

CAS No. 5793-19-1
Molecular Formula C14H7BrClNO2
Molecular Weight 336.57 g/mol
IUPAC Name 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H
Standard InChI Key OVECLOOHLQPJJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 7-chloro-2-(4-bromophenyl)-4H-benzo[d] oxazin-4-one. Key physicochemical properties include:

PropertyValue
CAS NumberNot explicitly reported
Molecular FormulaC14H7BrClNO2\text{C}_{14}\text{H}_7\text{BrClNO}_2
Molecular Weight352.57 g/mol
Exact Mass351.911 Da
LogP~3.6 (estimated)
Topological Polar Surface Area43.1 Ų

The 4-bromophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the 7-chloro substituent enhances electrophilicity at the oxazinone ring .

Spectral Data

While experimental spectra for this exact compound are unavailable, related 1,3-benzoxazin-4-ones exhibit distinct spectral signatures:

  • IR: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to electronegative substituents .

Synthesis and Structural Modification

General Synthetic Strategies

The synthesis of 1,3-benzoxazin-4-ones typically involves cyclization of anthranilic acid derivatives. For halogenated analogs like 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one, key approaches include:

Anthranilic Acid-Based Cyclization

Anthranilic acid reacts with acyl chlorides or orthoesters under basic conditions to form the oxazinone core. For example:

  • CuCl-Catalyzed Decarboxylative Coupling:

    • Reacting 7-chloroanthranilic acid with 4-bromophenylglyoxylic acid in the presence of CuCl and DIPEA yields the target compound via amidation and cyclization .

    • Conditions: Dichloroethane, 80°C, 12 h.

    • Yield: ~60–70% (estimated for analogous reactions) .

  • Cyclodehydration with Cyanuric Chloride:

    • NN-Acylated anthranilic acid intermediates undergo cyclodehydration using cyanuric chloride/DMF at room temperature .

    • Advantage: Avoids high-temperature conditions, preserving halogen substituents.

Post-Synthetic Halogenation

  • Chlorination: Direct chlorination of 2-(4-bromophenyl)-1,3-benzoxazin-4-one at position 7 using SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS}.

  • Bromination: Electrophilic bromination of pre-formed oxazinones is less common due to ring destabilization .

Challenges in Synthesis

  • Regioselectivity: Ensuring halogenation at the 7-position requires directing groups or protective strategies.

  • Stability: The electron-deficient oxazinone ring is prone to hydrolysis under acidic or basic conditions .

Pharmacological Properties

Antimicrobial Activity

While no direct studies on 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one exist, structurally related compounds exhibit notable bioactivity:

  • 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one (3o): Displays weak antibacterial activity against Staphylococcus aureus (MIC: 128 µg/mL) .

  • 2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (3f): Shows significant activity against Bacillus subtilis (MIC: 32 µg/mL) .

The addition of a 7-chloro group may enhance membrane permeability due to increased lipophilicity (LogP ~3.6) , potentially improving gram-negative targeting.

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine at position 2 enhances aryl stacking interactions with bacterial enzymes, while chlorine at position 7 may interfere with efflux pump mechanisms .

  • Electron-Withdrawing Groups: Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to microbial targets .

Future Directions

  • Synthetic Optimization: Develop room-temperature protocols to improve yields and regioselectivity.

  • Biological Screening: Evaluate the compound against ESKAPE pathogens and cancer cell lines.

  • Computational Studies: Perform DFT calculations to predict reactivity and binding modes.

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